molecular formula C39H51NO11 B14539636 N-Lauroyldaunomycin CAS No. 62327-71-3

N-Lauroyldaunomycin

Cat. No.: B14539636
CAS No.: 62327-71-3
M. Wt: 709.8 g/mol
InChI Key: XJXFAWUIKCXQAL-GRODRDFISA-N
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Description

N-Lauroyldaunomycin is a derivative of daunorubicin, an anthracycline antibiotic commonly used in chemotherapy. This compound is known for its potent anticancer properties, particularly in the treatment of leukemia. The modification of daunorubicin to this compound involves the addition of a lauroyl group, which enhances its lipophilicity and potentially its therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Lauroyldaunomycin typically involves the acylation of daunorubicin. The process begins with the reaction of daunorubicin with lauroyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using chromatographic techniques to obtain pure this compound.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Lauroyldaunomycin undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Nucleophilic substitution reactions can occur at the lauroyl group or the anthracycline core.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthracycline derivatives depending on the nucleophile used.

Scientific Research Applications

N-Lauroyldaunomycin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of anthracyclines and their derivatives.

    Biology: Investigated for its interactions with DNA and its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication.

    Medicine: Primarily used in cancer research, particularly in the development of new chemotherapeutic agents. Its enhanced lipophilicity allows for better cell membrane penetration and increased efficacy against cancer cells.

    Industry: Utilized in the formulation of liposomal drug delivery systems to improve the bioavailability and reduce the side effects of chemotherapeutic agents.

Mechanism of Action

N-Lauroyldaunomycin exerts its effects by intercalating into DNA and inhibiting the enzyme topoisomerase II. This enzyme is responsible for relieving the supercoiling of DNA during replication. By inhibiting topoisomerase II, this compound prevents the replication of cancer cells, leading to cell death. Additionally, the lauroyl group enhances the compound’s ability to penetrate cell membranes, increasing its cytotoxicity against cancer cells.

Comparison with Similar Compounds

    Daunorubicin: The parent compound of N-Lauroyldaunomycin, used in the treatment of leukemia.

    Doxorubicin: Another anthracycline antibiotic with a similar mechanism of action but different therapeutic applications.

    Epirubicin: A derivative of doxorubicin with a different stereochemistry, leading to altered pharmacokinetics and reduced cardiotoxicity.

Uniqueness of this compound: this compound stands out due to its enhanced lipophilicity, which allows for better cell membrane penetration and potentially greater therapeutic efficacy. This modification also helps in reducing the cardiotoxicity commonly associated with anthracyclines, making it a promising candidate for further development in cancer therapy.

Properties

CAS No.

62327-71-3

Molecular Formula

C39H51NO11

Molecular Weight

709.8 g/mol

IUPAC Name

N-[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]dodecanamide

InChI

InChI=1S/C39H51NO11/c1-5-6-7-8-9-10-11-12-13-17-28(42)40-25-18-29(50-21(2)34(25)43)51-27-20-39(48,22(3)41)19-24-31(27)38(47)33-32(36(24)45)35(44)23-15-14-16-26(49-4)30(23)37(33)46/h14-16,21,25,27,29,34,43,45,47-48H,5-13,17-20H2,1-4H3,(H,40,42)/t21?,25?,27-,29?,34?,39-/m0/s1

InChI Key

XJXFAWUIKCXQAL-GRODRDFISA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)NC1CC(OC(C1O)C)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC1CC(OC(C1O)C)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O

Origin of Product

United States

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